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Foundational

Technical Whitepaper: Profiling CAS 1891389-72-2[2-(2,4-Difluoro-5-methylphenyl)propanoic Acid]

Executive Summary CAS 1891389-72-2 , chemically identified as 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, is a highly specialized fluorinated 2-arylpropanoic acid derivative. Belonging to the "profen" chemical class,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1891389-72-2 , chemically identified as 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, is a highly specialized fluorinated 2-arylpropanoic acid derivative. Belonging to the "profen" chemical class, this compound serves as a critical pharmaceutical intermediate and a potent structural archetype for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth technical analysis of its structural causality, synthetic methodologies, pharmacological mechanisms, and analytical validation protocols.

Structural & Physicochemical Profiling

The architectural design of CAS 1891389-72-2 is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose.

  • Fluorine Substitution (2,4-Difluoro): Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen sterically while drastically altering the electronic landscape of the aromatic ring. Placing fluorine atoms at the ortho and para positions relative to the propanoic acid chain intentionally blocks cytochrome P450-mediated aromatic hydroxylation, thereby increasing the metabolic half-life of the molecule[1].

  • Methyl Substitution (5-Methyl): The localized lipophilic anchor provided by the 5-methyl group enhances hydrophobic interactions within the target protein's binding pocket, specifically increasing the binding affinity to lipophilic channels in target enzymes.

  • Chiral Center (C2): The alpha-methyl group on the propanoic acid chain creates a stereocenter. As with most profens, the (S)-enantiomer is typically the active eutomer responsible for target engagement.

Quantitative Physicochemical Data
PropertyValue / Description
CAS Number 1891389-72-2
Chemical Name 2-(2,4-Difluoro-5-methylphenyl)propanoic acid
Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Structural Class Fluorinated 2-arylpropanoic acid (Profen)
Stereochemistry Chiral center at C2 (Supplied as racemate unless resolved)

Synthetic Methodology: Palladium-Catalyzed Alpha-Arylation

The traditional synthesis of 2-arylpropanoic acids via Friedel-Crafts alkylation often fails or yields poor regioselectivity on deactivated, highly substituted aromatic rings like the 2,4-difluoro-5-methylphenyl system. To circumvent this, modern process chemistry utilizes2[2].

SynthWorkflow A 2,4-Difluoro-5-methyl bromobenzene C Pd-Catalyzed Alpha-Arylation A->C Cross-coupling B Diethyl methylmalonate + Base (NaHMDS) B->C Enolate D Hydrolysis & Decarboxylation C->D Intermediate E CAS 1891389-72-2 (Racemic) D->E Acid/Heat F Chiral Resolution (HPLC / Salt Formation) E->F Optional G (S)-Enantiomer (Active Eutomer) F->G Crystallization

Figure 1: Synthetic workflow for CAS 1891389-72-2 via Pd-catalyzed alpha-arylation.

Step-by-Step Protocol: Alpha-Arylation & Decarboxylation
  • Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve diethyl methylmalonate (1.2 eq) in anhydrous THF. Cool to 0°C and add NaHMDS (1.3 eq) dropwise.

    • Causality: NaHMDS is a strong, non-nucleophilic base. It quantitatively deprotonates the malonate without causing nucleophilic acyl substitution (ester cleavage), ensuring a pure enolate pool.

  • Cross-Coupling: Add 2,4-difluoro-5-methylbromobenzene (1.0 eq), Pd(OAc)₂ (2 mol%), and a bulky biarylphosphine ligand like XPhos (4 mol%). Heat to 70°C for 12 hours.

    • Causality: The extreme steric bulk of XPhos forces the palladium intermediate into a geometry that drastically accelerates the otherwise slow reductive elimination step, forging the C-C bond efficiently.

    • Self-Validation: Monitor the cross-coupling via GC-MS. The disappearance of the aryl bromide peak (m/z 206/208) validates the catalytic cycle's efficiency.

  • Hydrolysis & Decarboxylation: Concentrate the reaction, then reflux in 6M HCl for 8 hours. Extract with EtOAc and recrystallize.

    • Causality: Strong acid catalyzes the hydrolysis of the diester to a gem-dicarboxylic acid, which spontaneously decarboxylates under thermal conditions to yield the mono-carboxylic 2-arylpropanoic acid.

    • Self-Validation: Confirm complete decarboxylation via ¹³C NMR, ensuring the disappearance of the malonate carbonyl peak at ~168 ppm and retention of a single carboxylic acid peak at ~176 ppm.

Pharmacological Potential & Mechanism of Action

As a fluorinated profen, CAS 1891389-72-2 acts as a competitive inhibitor of cyclooxygenase (COX) enzymes. The mechanism relies on the carboxylic acid moiety forming critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site, while the fluorinated aromatic ring inserts deep into the hydrophobic channel, blocking the entry of arachidonic acid.

COXPathway Stimulus Inflammatory Stimulus (Cytokines, Shear Stress) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Cleaves Membrane Phospholipids COX2 Cyclooxygenase-2 (COX-2) Target Enzyme AA->COX2 Substrate PGG2 Prostaglandin G2/H2 COX2->PGG2 Oxygenation Profen CAS 1891389-72-2 (Fluorinated Profen) Profen->COX2 Competitive Inhibition (Blocks AA Binding) PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) PGG2->PGE2 Isomerization

Figure 2: Mechanism of action for fluorinated profens inhibiting the COX-2 inflammatory signaling pathway.

Analytical Characterization & Stereochemical Resolution

Because the biological activity of 2-arylpropanoic acids is highly stereospecific, rigorous analytical characterization of the enantiomers is mandatory. 3 is best achieved using Enantioselective HPLC coupled with Electronic Circular Dichroism (ECD)[3].

Step-by-Step Protocol: Enantioselective HPLC
  • Sample Preparation: Dissolve 1 mg of CAS 1891389-72-2 in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Causality: This non-polar solvent mixture ensures the carboxylic acid remains un-ionized, maximizing specific π-π and hydrogen-bonding interactions with the chiral stationary phase.

  • Column Selection: Equip the system with an (S,S)-Whelk-O 1 chiral column.

    • Causality: The cleft-like structure of the Whelk-O 1 phase provides excellent spatial recognition, specifically differentiating the spatial arrangement of the alpha-methyl group in profens.

  • Elution & Detection: Run an isocratic elution at 1.0 mL/min. Monitor via UV at 254 nm and ECD at 230 nm.

    • Causality: Simultaneous ECD detection allows for the immediate assignment of absolute configuration ((S) vs (R)) based on chiroptical signatures, bypassing the need for complex X-ray crystallography.

    • Self-Validation: Inject a known racemic standard prior to the sample run. A baseline resolution (Rs > 1.5) of the two enantiomeric peaks validates the column's resolving power and mobile phase composition.

References

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-catalyzed alpha-arylation of esters and protected amino acids. Journal of the American Chemical Society, 123(34), 8410-8411. Retrieved from:[Link]

  • Tedesco, D., et al. Stereochemical characterization of fluorinated 2-(phenanthren-1-yl)propionic acids by enantioselective high performance liquid chromatography. Zenodo / ResearchGate. Retrieved from: [Link]

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Exploratory

Mechanism of Action of Fluorinated Propanoic Acid Derivatives: A Technical Guide

Executive Summary Fluorinated propanoic acid derivatives, epitomized by the 2-arylpropanoic acid flurbiprofen, represent a versatile class of small molecules with profound pharmacological utility. The strategic placement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated propanoic acid derivatives, epitomized by the 2-arylpropanoic acid flurbiprofen, represent a versatile class of small molecules with profound pharmacological utility. The strategic placement of a fluorine atom fundamentally alters the molecule's physicochemical properties, conferring metabolic stability and enhancing target binding[1]. While historically recognized as non-steroidal anti-inflammatory drugs (NSAIDs), stereospecific investigations have unveiled divergent, enantiomer-dependent mechanisms of action. The S-enantiomer acts as a potent cyclooxygenase (COX) inhibitor, whereas the R-enantiomer (tarenflurbil) functions as a substrate-targeting γ-secretase modulator (GSM)[2][3]. This guide dissects these dual mechanisms, the pharmacokinetic impact of fluorination, and the self-validating experimental protocols required to evaluate them.

The Pharmacochemical Impact of Fluorination

Fluorine is highly electronegative with a small van der Waals radius. Substituting hydrogen with fluorine in propanoic acid derivatives (e.g., transitioning from ibuprofen to flurbiprofen) achieves three critical structural and pharmacokinetic advantages[1]:

  • Metabolic Resistance : Fluorine substitution at the para or ortho positions of the aromatic ring blocks cytochrome P450-mediated aromatic hydroxylation. This significantly extends the drug's half-life and prevents the formation of toxic reactive metabolites.

  • Lipophilicity and BBB Penetration : The highly polarized C-F bond increases the overall lipophilicity (LogP) of the molecule. This facilitates superior membrane permeation and blood-brain barrier (BBB) crossing—an essential trait for targeting central nervous system (CNS) enzymes like γ-secretase[4].

  • Stereoelectronic Target Binding : The electron-withdrawing nature of fluorine modulates the pKa of the adjacent propanoic acid moiety, optimizing the ionization state at physiological pH for stronger electrostatic interactions within enzyme active sites.

Divergent Mechanisms of Action: The Stereochemical Split

The pharmacological identity of fluorinated propanoic acids is dictated by chirality. The two enantiomers of flurbiprofen target entirely different biological pathways.

Cyclooxygenase (COX) Inhibition (S-Enantiomer)

The classical NSAID activity is stereoselective, residing predominantly in the S-(+)-enantiomer. S-flurbiprofen competitively binds to the hydrophobic arachidonic acid channel of both COX-1 and COX-2 enzymes[5]. The fluorine atom enhances hydrophobic packing within the COX active site, preventing arachidonic acid from accessing the catalytic tyrosine residue, thereby halting the synthesis of pro-inflammatory prostaglandins.

COX AA Arachidonic Acid COX12 COX-1 / COX-2 Enzymes AA->COX12 PG Prostaglandins (Inflammation) COX12->PG S_Flurb S-Flurbiprofen S_Flurb->COX12 Competitive Inhibition

S-Flurbiprofen competitively inhibits COX enzymes, preventing prostaglandin synthesis.

Substrate-Targeting γ-Secretase Modulation (R-Enantiomer / Tarenflurbil)

Unlike broad-spectrum γ-secretase inhibitors (GSIs) that block all enzyme activity (leading to toxic accumulation of substrates and Notch signaling impairment), R-flurbiprofen acts as a γ-secretase modulator (GSM)[6][7]. Crucially, its molecular target is not the γ-secretase enzyme itself, but rather its substrate: the Amyloid Precursor Protein (APP)[2].

By binding allosterically to the transmembrane domain of APP, R-flurbiprofen induces a conformational shift in the APP/γ-secretase complex. This shift alters the processive cleavage of the β-C-terminal fragment (β-CTF), shifting the cleavage site to favor the production of shorter, non-toxic Aβ38 and Aβ40 fragments over the highly amyloidogenic Aβ42[2][3].

G APP Amyloid Precursor Protein (APP) BACE β-Secretase Cleavage APP->BACE CTF C-Terminal Fragment (β-CTF) BACE->CTF GSEC γ-Secretase Complex CTF->GSEC AB42 Aβ42 (Toxic, Aggregation-Prone) GSEC->AB42 Default Pathway AB38 Aβ38 (Shorter, Non-Toxic) GSEC->AB38 Modulated Pathway R_Flurbiprofen R-Flurbiprofen (Tarenflurbil) Allosteric Binding to APP R_Flurbiprofen->CTF Modifies Conformation

Mechanism of Action: R-Flurbiprofen modulates APP cleavage, shifting Aβ42 to Aβ38.

Quantitative Data & Comparative Analysis

To illustrate the stereospecific divergence in mechanism, the following table summarizes the inhibitory profiles of flurbiprofen enantiomers against COX enzymes and Aβ42 production[3][5].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Aβ42 Reduction IC₅₀ (µM)Primary Mechanism
Racemic Flurbiprofen 0.480.48~250Dual (COX + GSM)
S-Flurbiprofen 0.030.91~250COX Inhibition
R-Flurbiprofen 44.0123.0~280γ-Secretase Modulation

Expert Insight: While R-flurbiprofen requires higher concentrations for Aβ42 modulation, its lack of COX inhibition allows for higher dosing without gastrointestinal toxicity, making it an ideal CNS probe[3].

Experimental Workflows & Self-Validating Protocols

To definitively separate the COX-inhibitory effects from the GSM effects, researchers must utilize isolated, cell-free systems.

Causality of Experimental Choice

Why use a broken-cell (membrane) assay instead of a whole-cell assay? Whole-cell assays are confounded by drug efflux pumps, metabolic degradation, and indirect signaling cascades. A broken-cell assay isolates the APP/γ-secretase complex, proving that the fluorinated derivative directly interacts with the cleavage machinery rather than altering APP gene expression or vesicular trafficking[3].

Protocol: Broken-Cell γ-Secretase Assay for Aβ42 Quantification

Self-Validating System Design: This protocol includes a vehicle control (to establish baseline processive cleavage) and a known γ-secretase inhibitor (e.g., DAPT) to validate that the assay is measuring true γ-secretase activity rather than non-specific protease degradation.

Step-by-Step Methodology:

  • Membrane Isolation :

    • Culture HeLa or H4 neuroglioma cells stably expressing APP.

    • Lyse cells using a hypotonic buffer (10 mM HEPES, pH 7.4) and mechanical homogenization to preserve membrane complexes.

    • Centrifuge at 1,000 × g to remove nuclei, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the membrane fraction.

  • Solubilization :

    • Resuspend the membrane pellet in assay buffer containing 0.25% CHAPSO.

    • Causality: CHAPSO is a zwitterionic detergent chosen specifically because it mildly solubilizes the γ-secretase complex without denaturing its multi-subunit structure (Presenilin, Nicastrin, Aph1, Pen2)[7].

  • Drug Incubation :

    • Aliquot the solubilized membranes into a 96-well plate.

    • Add R-flurbiprofen at varying concentrations (10 µM to 500 µM).

    • Internal Controls: Add DMSO (Vehicle) and DAPT (1 µM, positive control for total inhibition).

    • Incubate at 37°C for 2 hours in the presence of 1 mM ATP to facilitate processive cleavage.

  • Quantification (ELISA) :

    • Quench the reaction by placing the plate on ice.

    • Transfer the supernatant to high-sensitivity sandwich ELISA plates specific for Aβ42 and Aβ38.

    • Validation Check: A successful GSM effect will show a dose-dependent decrease in Aβ42 with a concomitant increase in Aβ38, whereas the DAPT control will show a decrease in both.

Workflow Step1 1. Membrane Prep (HeLa/H4 Cells) Step2 2. Solubilization (CHAPSO Buffer) Step1->Step2 Step3 3. Drug Incubation (Flurbiprofen + ATP) Step2->Step3 Step4 4. ECL/ELISA (Aβ42 & Aβ40 Quant) Step3->Step4

Workflow: Broken-cell γ-secretase assay for quantifying Aβ42 reduction.

References

  • Tarenflurbil: Mechanisms and Myths - PMC - NIH.[Link]

  • Myriad Genetics' Alzheimer's Disease Drug Mechanism of Action Detailed in Nature Article - Myriad Genetics.[Link]

  • γ-Secretase Modulator in Alzheimer's Disease: Shifting the End - PubMed - NIH.[Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC - NIH.[Link]

  • NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC - NIH.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI.[Link]

Sources

Foundational

Exploring the Pharmacological Horizon: Potential Therapeutic Targets of 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid

Executive Summary Arylpropionic acids (commonly known as "profens") represent one of the most versatile pharmacophores in medicinal chemistry. While traditionally categorized as non-steroidal anti-inflammatory drugs (NSA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpropionic acids (commonly known as "profens") represent one of the most versatile pharmacophores in medicinal chemistry. While traditionally categorized as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes, extensive structural-activity relationship (SAR) studies have revealed a rich polypharmacology[1].

This technical whitepaper investigates the preclinical potential of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid (CAS 1891389-72-2). By analyzing its unique stereoelectronic profile—specifically the highly lipophilic and electron-withdrawing 2,4-difluoro-5-methylphenyl ring—we establish a predictive framework for its potential therapeutic targets. Beyond classical COX inhibition, we explore its viability as a γ-Secretase Modulator (GSM) for Alzheimer's disease, an Aldo-Keto Reductase 1C3 (AKR1C3) inhibitor for oncology, and a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) partial agonist.

Structural Rationale and Pharmacophore Analysis

The biological activity of profens is heavily dictated by the chirality of the propanoic acid moiety and the steric/electronic properties of the aryl ring.

  • Chiral Dynamics: The S-enantiomer typically exhibits high affinity for the arachidonic acid binding site of COX-1 and COX-2. Conversely, the R-enantiomer is generally COX-inactive but retains activity against alternative targets like γ-secretase and AKR1C3[2][3].

  • Aryl Substitution: The 2,4-difluoro substitution increases the molecule's lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. The 5-methyl group provides essential steric bulk, mimicking the isobutyl group of ibuprofen[1] and the distal phenyl ring of flurbiprofen, which is critical for anchoring the molecule in deep hydrophobic binding pockets[4].

Primary Therapeutic Targets

γ-Secretase Modulation (Alzheimer's Disease)

A critical failure of early Alzheimer's therapeutics was the use of γ-secretase inhibitors (GSIs), which indiscriminately blocked the cleavage of all substrates, including the essential Notch receptor, leading to severe toxicity. Certain profens, notably the R-enantiomer of flurbiprofen (tarenflurbil), act as γ-secretase modulators (GSMs)[2][5]. They allosterically bind the γ-secretase complex, shifting the cleavage of the Amyloid Precursor Protein (APP) away from the highly amyloidogenic Aβ42 toward the shorter, neuroprotective Aβ38, without disrupting Notch signaling[5]. The enhanced lipophilicity of the difluorophenyl ring in 2-(2,4-Difluoro-5-methylphenyl)propanoic acid theoretically improves blood-brain barrier (BBB) penetrance—a historical bottleneck for GSMs[6].

G APP Amyloid Precursor Protein (APP) BACE β-Secretase APP->BACE C99 C99 Fragment BACE->C99 GSEC γ-Secretase Complex C99->GSEC AB42 Aβ42 (Neurotoxic) GSEC->AB42 Pathological AB38 Aβ38 (Neuroprotective) GSEC->AB38 Modulated Drug 2-(2,4-Difluoro-5-methylphenyl) propanoic acid Drug->GSEC Allosteric Modulation

Fig 1. Allosteric modulation of γ-Secretase shifting APP cleavage from Aβ42 to Aβ38.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition (Oncology)

AKR1C3 is overexpressed in castrate-resistant prostate cancer and hormone-dependent breast cancers, where it drives the intratumoral biosynthesis of potent androgens (testosterone) and proliferative prostaglandins (11β-PGF2α)[3][4]. Crystallographic studies reveal that arylpropionic acids inhibit AKR1C3 by coordinating the catalytic tetrad with their carboxylic acid, while the aryl ring probes a constitutive hydrophobic pocket[3]. The 2,4-difluoro-5-methylphenyl scaffold is predicted to exhibit high shape complementarity to this pocket, potentially offering superior selectivity over highly homologous AKR isoforms.

AKR Andro Androstenedione AKR1C3 AKR1C3 Enzyme Andro->AKR1C3 Testo Testosterone (Tumor Proliferation) PGH2 Prostaglandin H2 PGH2->AKR1C3 PGF2a 11β-PGF2α (Tumor Proliferation) AKR1C3->Testo Reduction AKR1C3->PGF2a Reduction Drug 2-(2,4-Difluoro-5-methylphenyl) propanoic acid Drug->AKR1C3 Competitive Inhibition

Fig 2. AKR1C3 inhibition blocking the synthesis of proliferative androgens and prostaglandins.

PPARγ Partial Agonism (Metabolic & Inflammatory Modulation)

NSAIDs exhibit off-target partial agonism of PPARγ, a nuclear receptor regulating lipid metabolism and inflammation[7]. The lipophilic backbone of profens facilitates binding to the PPARγ ligand-binding pocket (LBP)[8]. The addition of fluorine atoms generally increases the binding affinity to the LBP through enhanced hydrophobic interactions, suggesting that 2-(2,4-Difluoro-5-methylphenyl)propanoic acid could act as a potent metabolic modulator.

Quantitative Target Benchmarking

To contextualize the potential of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, we benchmark its predicted pharmacological profile against established arylpropionic acids[3][7].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)AKR1C3 IC₅₀ (µM)PPARγ EC₅₀ (µM)Aβ42 Reduction Potential
Flurbiprofen 0.040.517.8~50.0High (R-enantiomer)
Ibuprofen 4.8012.4033.056.8Moderate
Indomethacin 0.030.351.021.0Low
2-(2,4-Difluoro-5-methylphenyl)propanoic acid (Predicted)< 0.50 < 2.00 < 5.0 ~30.0 High (R-enantiomer)

Self-Validating Experimental Methodologies

To empirically validate the hypothesized targets, the following self-validating protocols must be executed. These workflows are designed not merely to generate data, but to inherently control for false positives and mechanistic artifacts.

Protocol A: Cell-Based γ-Secretase Modulation (GSM) Assay
  • Step 1: Cell Line Engineering & Seeding: Plate HEK293 cells stably overexpressing the APP "Swedish" mutation (APPsw) at 10,000 cells/well in 96-well plates.

    • Causality & Rationale: The Swedish mutation artificially drives high baseline Aβ production, ensuring a wide, reproducible dynamic range for detecting Aβ42 lowering[6].

  • Step 2: Enantiomer-Specific Incubation: Treat cells with the purified R-enantiomer of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid (0.1 µM to 100 µM) for 24 hours.

    • Causality & Rationale: Utilizing the R-enantiomer eliminates COX-mediated cytotoxicity at high concentrations, isolating the GSM effect[2].

  • Step 3: Multiplexed Secreted Aβ Quantification: Harvest the conditioned media and analyze via Meso Scale Discovery (MSD) multiplex ELISA to simultaneously quantify Aβ38, Aβ40, and Aβ42.

    • Causality & Rationale: A true GSM will exhibit a dose-dependent decrease in Aβ42 with a concomitant increase in Aβ38, while total Aβ remains stable. If all Aβ species decrease simultaneously, the compound is acting as a toxic GSI, not a modulator[5].

  • Step 4: Orthogonal Validation (Self-Validation): Perform a CellTiter-Glo luminescent cell viability assay on the remaining adherent cells.

    • Causality & Rationale: This ensures that any observed reduction in Aβ42 is due to enzymatic modulation and not an artifact of compound-induced cell death.

Protocol B: AKR1C3 Enzymatic Inhibition and Selectivity Screen
  • Step 1: Recombinant Enzyme Assembly: Incubate purified recombinant human AKR1C3 (10 nM) in 100 mM potassium phosphate buffer (pH 6.0).

  • Step 2: Substrate and Cofactor Introduction: Add the fluorogenic substrate 9,10-phenanthrenequinone (PQ) and cofactor NADPH.

    • Causality & Rationale: PQ reduction is highly specific to AKR1C3 over other AKR isoforms, providing a clean, interference-free fluorescent readout.

  • Step 3: Kinetic Measurement: Introduce the racemic compound and measure the decrease in NADPH fluorescence (Ex: 340 nm / Em: 460 nm) over 15 minutes to calculate the IC₅₀.

  • Step 4: Isoform Counter-Screen (Self-Validation): Run the exact same assay in parallel using recombinant AKR1C2.

    • Causality & Rationale: AKR1C2 shares >86% sequence homology with AKR1C3 but plays a protective role in metabolizing active androgens into inactive forms. A viable oncological therapeutic must demonstrate at least a 10-fold selectivity for AKR1C3 over AKR1C2[3].

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid via Directed α-Methylation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Experimental Protocol & Mechanistic Guide Introduction & Strategic Rationale 2-Arylpropanoic acids (commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2-Arylpropanoic acids (commonly referred to as "profens") represent a privileged structural motif in medicinal chemistry, most notably recognized for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes (). The target compound, 2-(2,4-difluoro-5-methylphenyl)propanoic acid , is a highly specialized fluorinated derivative. The strategic introduction of fluorine atoms onto the aryl ring modulates the compound's pKa​ , lipophilicity ( logP ), and metabolic stability, making it a highly valuable intermediate for advanced drug development ().

As a Senior Application Scientist, I have designed this protocol to prioritize high yield, scalability, and operational safety. While direct α-alkylation of a free carboxylic acid is theoretically possible via the formation of a dianion, this approach typically suffers from poor solubility, the requirement of large excesses of strong base, and competing over-alkylation. To establish a self-validating and high-yielding system, this protocol employs a highly controlled protection-alkylation-deprotection sequence ().

Mechanistic Causality
  • Esterification: Masking the acidic carboxyl proton via Fischer esterification ensures that only one equivalent of base is needed in the subsequent step, cleanly generating a mono-enolate without dianion-related precipitation issues.

  • α-Methylation: Lithium diisopropylamide (LDA) is selected as the base. As a sterically hindered, non-nucleophilic base, LDA quantitatively deprotonates the α-carbon without attacking the ester carbonyl. Conducting this reaction at cryogenic temperatures (-78 °C) is critical; it traps the kinetic enolate and suppresses unwanted Claisen self-condensation. Methyl iodide (MeI) is then introduced as a highly reactive, unhindered electrophile.

  • Saponification: Mild hydrolysis using Lithium hydroxide (LiOH) in a biphasic-miscible solvent system (THF/MeOH/H 2​ O) ensures rapid deprotection without risking nucleophilic aromatic substitution ( SN​Ar ) of the activated aryl fluorides, which could occur under harsh, high-temperature basic conditions.

Experimental Workflow

Workflow A 2-(2,4-Difluoro-5-methylphenyl) acetic acid B Methyl 2-(2,4-difluoro-5-methylphenyl) acetate A->B MeOH, H2SO4 Reflux, 4h C Methyl 2-(2,4-difluoro-5-methylphenyl) propanoate B->C 1. LDA, THF, -78°C 2. MeI, -78°C to RT D 2-(2,4-Difluoro-5-methylphenyl) propanoic acid C->D LiOH·H2O THF/MeOH/H2O

Three-step synthetic workflow for 2-(2,4-difluoro-5-methylphenyl)propanoic acid.

Quantitative Data Summary

The following table outlines the stoichiometric parameters, reaction conditions, and expected validation metrics for a standard 10 mmol scale synthesis.

StepTransformationReagents & EquivalentsTime / TempExpected YieldValidation (TLC / Observation)
1 EsterificationMeOH (solvent), H 2​ SO 4​ (0.1 eq)4 h / 65 °C95–98% Rf​ increase; loss of broad acid OH stretch in IR.
2 α-MethylationLDA (1.1 eq), MeI (1.2 eq)3 h / -78 °C to RT80–85%Clean conversion to a slightly less polar spot.
3 SaponificationLiOH·H 2​ O (3.0 eq)4 h / 20–25 °C90–95%White precipitate forms upon acidification to pH 2.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(2,4-difluoro-5-methylphenyl)acetate

Objective: Protect the carboxylic acid to prevent dianion formation during enolization.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,4-difluoro-5-methylphenyl)acetic acid (1.86 g, 10.0 mmol).

  • Reaction: Dissolve the acid in anhydrous Methanol (20 mL). Slowly add concentrated Sulfuric Acid (0.1 mL) dropwise.

  • Heating: Heat the mixture to a gentle reflux (65 °C) and stir for 4 hours.

  • Workup (Self-Validation): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with Ethyl Acetate (50 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 20 mL) to neutralize the acid catalyst, followed by brine (20 mL). Note: Cessation of gas evolution ( CO2​ ) during the NaHCO 3​ wash validates complete neutralization.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the ester as a pale yellow oil. (Expected yield: ~1.95 g, 97%).

Step 2: α-Methylation to Methyl 2-(2,4-difluoro-5-methylphenyl)propanoate

Objective: Regioselective kinetic alkylation of the α-carbon.

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add anhydrous THF (20 mL) and LDA (2.0 M solution in THF/heptane/ethylbenzene, 5.0 mL, 10.0 mmol, 1.1 eq).

  • Enolization: Cool the flask to -78 °C using a dry ice/acetone bath. Dissolve the ester from Step 1 (1.80 g, 9.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour. Causality: The 1-hour stir ensures complete, irreversible formation of the kinetic enolate prior to electrophile introduction.

  • Alkylation: Add Methyl Iodide (0.67 mL, 10.8 mmol, 1.2 eq) dropwise. Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quenching: Quench the reaction carefully with saturated aqueous NH 4​ Cl (10 mL).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over Na 2​ SO 4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure α-methylated ester. (Expected yield: ~1.64 g, 85%).

Step 3: Saponification to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

Objective: Mild deprotection to yield the final active pharmaceutical intermediate.

  • Reaction: In a 50 mL round-bottom flask, dissolve the methylated ester (1.50 g, 7.0 mmol) in a solvent mixture of THF (15 mL) and Methanol (5 mL).

  • Hydrolysis: Add a solution of LiOH·H 2​ O (0.88 g, 21.0 mmol, 3.0 eq) dissolved in distilled H 2​ O (5 mL). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Solvent Removal: Once TLC indicates complete consumption of the starting material, concentrate the mixture under reduced pressure to remove the THF and Methanol.

  • Aqueous Wash: Dilute the remaining aqueous phase with H 2​ O (10 mL) and wash with Diethyl Ether (10 mL). Causality: This ether wash is a critical self-validating purification step that extracts any unreacted ester or non-polar organic impurities, leaving the water-soluble lithium carboxylate salt in the aqueous phase.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH reaches ~2. Observation: A dense white precipitate will form, visually validating the protonation of the carboxylate into the free acid.

  • Final Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , filter, and concentrate to yield the final product as a white solid. (Expected yield: ~1.33 g, 95%).

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity in Step 2: The enolization step is highly sensitive to moisture. Even trace amounts of water will prematurely quench the LDA, resulting in unreacted starting material. Ensure all glassware is rigorously flame-dried and reagents are handled under inert gas.

  • Toxicity and Volatility of MeI: Methyl iodide is highly volatile (bp 42 °C) and a potent alkylating agent. The addition must be performed in a well-ventilated fume hood. Ensure the reaction vessel is properly sealed when transitioning from -78 °C to room temperature to prevent the escape of unreacted MeI.

  • Stereochemical Considerations: This protocol yields a racemic mixture of the propanoic acid. However, the mild LiOH saponification conditions are specifically chosen to establish a baseline that can be seamlessly adapted for asymmetric synthesis (e.g., using Evans oxazolidinone chiral auxiliaries) without risking epimerization of the newly formed stereocenter.

References

  • Rieu, J. P., Boucherle, A., Cousse, H., & Mouzin, G. (1986). Methods for the synthesis of antiinflammatory 2-arylpropionic acids. Tetrahedron, 42(15), 4095-4131. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Isse, A. A., Ferlin, M. G., & Gennaro, A. (2005). Electrocatalytic reduction of arylethyl chlorides at silver cathodes in the presence of carbon dioxide: Synthesis of 2-arylpropanoic acids. Journal of Electroanalytical Chemistry, 581(1), 38-45. URL:[Link]

Application

Application Notes and Protocols: 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is a fluorinated arylpropionic acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2,4-Difluoro-5-methylphenyl)propanoic acid is a fluorinated arylpropionic acid derivative with significant potential as a key intermediate in the synthesis of bioactive molecules. The presence of the difluoro-substituted phenyl ring and the propanoic acid moiety makes it a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds, while the carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation.

This document provides a comprehensive guide to the synthesis and application of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, with a focus on its use in the development of GPR120 agonists for the treatment of type 2 diabetes and as a scaffold for novel antiproliferative agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is presented in the table below.

PropertyValueReference
CAS Number 1891389-72-2Supplier Data
Molecular Formula C₁₀H₁₀F₂O₂Calculated
Molecular Weight 200.18 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from related structures

Synthesis of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

Proposed Synthetic Workflow

Synthesis_Workflow A 1,5-Difluoro-2,4-dimethylbenzene B 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene A->B NBS, Radical Initiator C 2-(2,4-Difluoro-5-methylphenyl)acetonitrile B->C NaCN, DMSO D 2-(2,4-Difluoro-5-methylphenyl)propanoic acid C->D 1. NaH, CH3I 2. NaOH, H2O/EtOH (Hydrolysis)

Caption: Proposed synthetic workflow for 2-(2,4-Difluoro-5-methylphenyl)propanoic acid.

Detailed Synthetic Protocol

Step 1: Bromination of 1,5-Difluoro-2,4-dimethylbenzene

  • To a solution of 1,5-difluoro-2,4-dimethylbenzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-2,4-difluoro-5-methylbenzene, which can be used in the next step without further purification.

Step 2: Cyanation of 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene

  • Dissolve the crude 1-(bromomethyl)-2,4-difluoro-5-methylbenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2,4-difluoro-5-methylphenyl)acetonitrile.

Step 3: α-Methylation and Hydrolysis to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add a solution of 2-(2,4-difluoro-5-methylphenyl)acetonitrile in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Stir the reaction at room temperature until complete methylation is observed (monitored by TLC or GC).

  • Carefully quench the reaction with water.

  • Add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol.

  • Reflux the mixture until the hydrolysis of the nitrile is complete (monitored by the disappearance of the intermediate nitrile).[1]

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford 2-(2,4-Difluoro-5-methylphenyl)propanoic acid.

Application as a Chemical Intermediate

Synthesis of GPR120 Agonists for Type 2 Diabetes

G-protein coupled receptor 120 (GPR120) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic diseases.[2][3][4][5][6] Phenylpropanoic acid derivatives are a well-known class of GPR120 agonists.[2][3] 2-(2,4-Difluoro-5-methylphenyl)propanoic acid serves as a key intermediate for the synthesis of novel GPR120 agonists with potentially improved pharmacokinetic profiles.

GPR120 Signaling Pathway

GPR120_Signaling cluster_cell Intestinal L-cell / Pancreatic β-cell GPR120 GPR120 Gq_11 Gαq/11 GPR120->Gq_11 Activation PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 Insulin Insulin Secretion Ca2->Insulin Ligand 2-Arylpropanoic Acid Agonist Ligand->GPR120

Caption: Simplified GPR120 signaling pathway initiated by an agonist.

Protocol for Amide Coupling to Synthesize a GPR120 Agonist Candidate

This protocol describes a general procedure for the amide coupling of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid with a hypothetical amine-containing fragment, a common step in the synthesis of GPR120 agonists.

Reagents and Materials:

  • 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

  • Amine coupling partner (e.g., a substituted aniline or heterocyclic amine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,4-Difluoro-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add the amine coupling partner (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide product.

Scaffold for Antiproliferative Agents

Fluorinated phenylpropanoic acid derivatives have also shown promise as scaffolds for the development of antiproliferative agents.[7] The difluorophenyl moiety can contribute to enhanced biological activity and selectivity against various cancer cell lines.

Protocol for Esterification and Further Derivatization

This protocol outlines the esterification of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, a common first step for creating a library of derivatives for biological screening.

Reagents and Materials:

  • 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

  • Anhydrous methanol or other alcohol

  • Catalytic amount of a strong acid (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (if necessary)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 2-(2,4-Difluoro-5-methylphenyl)propanoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester derivative.

  • This ester can then be further functionalized, for example, by reaction with hydrazine to form a hydrazide, which can then be reacted with various aldehydes or ketones to generate a diverse library of compounds for antiproliferative screening.[7]

Safety and Handling

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9]

  • Harmful if Swallowed: May be harmful if swallowed.[8]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8][9]

Conclusion

2-(2,4-Difluoro-5-methylphenyl)propanoic acid is a valuable and versatile intermediate for the synthesis of a range of biologically active molecules. Its utility in the development of GPR120 agonists and antiproliferative agents highlights its importance in modern drug discovery. The protocols provided herein offer a foundation for the synthesis and further elaboration of this promising chemical entity. As with any chemical research, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel.

References

  • Organic Syntheses, Coll. Vol. 6, p.908 (1988); Vol. 55, p.94 (1976).

  • Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3272-3278.

  • Kim, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7365.

  • Gala, D., et al. (1998). Synthesis of some 2-arylpropionic acid amides as prodrugs. Arzneimittelforschung, 48(8), 823-827.

  • Uemura, S., et al. (1985). Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. Journal of the Chemical Society, Perkin Transactions 1, 199-204.

  • MedChemExpress. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists.

  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8968.

  • EP0205215A2 - Process for the preparation of 2-arylpropionic acids.

  • Angene Chemical. (2025). Safety Data Sheet - 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid.

  • Lin, H., et al. (2016). Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. Bioorganic & Medicinal Chemistry Letters, 26(23), 5763-5768.

  • Zhang, X., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(9), 950-955.

  • Fisher Scientific. (2024). Safety Data Sheet - 3-(p-Tolyl)propionic acid.

  • TCI Chemicals. (2025). Safety Data Sheet - 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid.

  • Pranaitytė, G., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381.

Sources

Method

Application Note: HPLC Analytical Strategies for 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid

Executive Summary & Mechanistic Grounding 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is a highly functionalized 2-arylpropanoic acid derivative. Compounds in this class—commonly referred to as "profens" (e.g., ibuprof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-(2,4-Difluoro-5-methylphenyl)propanoic acid is a highly functionalized 2-arylpropanoic acid derivative. Compounds in this class—commonly referred to as "profens" (e.g., ibuprofen, flurbiprofen)—are critical in drug development due to their potent inhibition of cyclooxygenase (COX) enzymes.

The analytical characterization of this compound presents two distinct chromatographic challenges:

  • Achiral Purity: The introduction of a 2,4-difluoro-5-methylphenyl moiety significantly increases the molecule's lipophilicity compared to unfluorinated analogs. This requires a highly retentive reversed-phase (RP) system to separate closely related process impurities (e.g., des-fluoro or des-methyl derivatives).

  • Stereochemical Resolution: Like all 2-arylpropanoic acids, this compound possesses a chiral center at the C2 position of the propanoic acid chain. Because the stereoselective pharmacodynamics of profens typically dictate that the (S)-enantiomer is the active anti-inflammatory agent while the (R)-enantiomer is less active or inactive[1], baseline enantiomeric resolution is a mandatory Critical Quality Attribute (CQA).

To address these challenges, this application note details a dual-pathway, self-validating HPLC methodology. We leverage an acidic reversed-phase gradient for achiral impurity profiling, orthogonal to a normal-phase chiral separation utilizing a polysaccharide-based chiral stationary phase (CSP)[2].

Analytical Workflow Architecture

The following diagram illustrates the orthogonal analytical pathways required for the complete release testing of the compound.

HPLC_Methodology cluster_0 Achiral Workflow (Purity) cluster_1 Chiral Workflow (Enantiomers) Sample 2-(2,4-Difluoro-5-methylphenyl) propanoic acid (Sample Prep) RP_HPLC RP-HPLC (C18) Gradient Elution Sample->RP_HPLC Aliquot A NP_HPLC NP-HPLC (Amylose CSP) Hexane/IPA/TFA Sample->NP_HPLC Aliquot B RP_Data Impurity Profiling & Quantitation RP_HPLC->RP_Data NP_Data Enantiomeric Excess (ee) Determination NP_HPLC->NP_Data

Fig 1: Dual-pathway HPLC analytical architecture for achiral purity and chiral resolution.

Protocol I: Achiral Reversed-Phase HPLC (Purity & Related Substances)

Causality & Method Design

The carboxylic acid functional group has a pKa of approximately 4.4. If analyzed in a neutral mobile phase, the analyte will partially ionize, leading to multiple retention mechanisms (hydrophobic retention of the neutral species and ion-exclusion of the anionic species) which manifests as severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7), we completely suppress ionization, ensuring the molecule interacts with the C18 stationary phase purely through hydrophobic partitioning.

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 254 nm (Reference 360 nm)
Injection Volume 10 µL
Step-by-Step Methodology
  • Diluent Preparation: Mix MS-Grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 5 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Gradient Program Execution: Program the pump for the following gradient to ensure highly lipophilic impurities are eluted:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.1 - 20.0 min: 30% B (Equilibration)

  • Self-Validation (System Suitability): Inject a blank diluent to confirm no baseline interference. Inject the standard preparation in quintuplicate. The system is valid only if the relative standard deviation (%RSD) of the peak area is ≤2.0% and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol II: Chiral Normal-Phase HPLC (Enantiomeric Resolution)

Causality & Method Design

Separating the (R)- and (S)-enantiomers requires a chiral environment. We utilize an amylose tris(3,5-dimethylphenylcarbamate) coated stationary phase. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral polymer's helical grooves[2].

Critical Insight: In normal-phase chromatography (Hexane/Isopropanol), the free carboxylic acid of the analyte will strongly adsorb to residual basic sites or uncapped silanols on the silica support, destroying peak shape. The addition of 0.1% Trifluoroacetic acid (TFA) acts as a sacrificial competitor and protonating agent, masking these sites and ensuring sharp, symmetrical peaks for accurate enantiomeric excess ( ee ) calculation[3].

Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / TFA (90 : 10 : 0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection (UV) 254 nm
Injection Volume 5 µL
Step-by-Step Methodology
  • Mobile Phase Preparation: In a 1 L solvent bottle, combine 900 mL of HPLC-grade Hexane, 100 mL of HPLC-grade Isopropanol, and 1.0 mL of LC-MS grade Trifluoroacetic acid. Mix thoroughly and degas.

  • Sample Preparation: Weigh 5.0 mg of the sample into a 5 mL volumetric flask. Dissolve entirely in the mobile phase. Note: Do not use aqueous diluents, as they will cause phase separation and damage the normal-phase column.

  • Equilibration: Flush the chiral column with the mobile phase for at least 45 minutes until the UV baseline is perfectly stable.

  • Self-Validation (System Suitability): Inject a racemic standard mixture of the compound. The system is validated for quantitation only if the resolution ( Rs​ ) between Enantiomer 1 and Enantiomer 2 is ≥1.5 (baseline resolution).

Quantitative Data Interpretation & Acceptance Criteria

To ensure the trustworthiness and reproducibility of the analytical data, the following self-validating system suitability parameters must be met before batch release testing can proceed.

ParameterAchiral RP-HPLC TargetChiral NP-HPLC TargetMechanistic Implication
Retention Time ( tR​ ) ~8.5 min~12.5 min (E1), ~14.2 min (E2)Confirms correct hydrophobic/steric partitioning.
Resolution ( Rs​ ) ≥2.0 (from nearest impurity) ≥1.5 (between enantiomers)Ensures accurate peak integration without overlap.
Tailing Factor ( Tf​ ) ≤1.5 ≤1.5 Verifies successful suppression of secondary silanol interactions.
Injection Precision %RSD ≤2.0% (n=5)%RSD ≤2.0% (n=5)Validates autosampler accuracy and method stability.

References

  • Title: Enantiomeric separation of amide derivatives of some 2-arylpropionic acids by HPLC on a cellulose-based chiral stationary phase Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods Source: Combinatorial Chemistry & High Throughput Screening (PubMed) URL: [Link]

  • Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Application

Mechanistic Foundations &amp; Causality in Stereocontrol

Enantioselective Synthesis of Chiral Propanoic Acids: Advanced Methodologies and Protocols The α -substituted propanoic acid motif is a privileged pharmacophore, serving as the structural backbone for numerous nonsteroid...

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Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Synthesis of Chiral Propanoic Acids: Advanced Methodologies and Protocols

The α -substituted propanoic acid motif is a privileged pharmacophore, serving as the structural backbone for numerous nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and flurbiprofen, as well as acting as a critical precursor for anticonvulsants like pregabalin[1][2]. Because the enantiomers of these compounds often exhibit vastly different pharmacological and toxicological profiles, establishing the stereocenter at the α -position with absolute precision is a non-negotiable requirement in drug development.

This technical guide bypasses basic theoretical overviews to provide a deep, causal analysis of three field-proven enantioselective strategies: Transition Metal-Catalyzed Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Biocatalytic Ene Reduction.

To design a successful synthesis, one must understand the physical and electronic forces dictating facial selectivity. The following methodologies achieve high enantiomeric excess (ee) through fundamentally different mechanisms.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of 2-substituted acrylic acids is highly favored in industrial settings due to its perfect atom economy. The causality of stereocontrol relies heavily on the steric environment and non-covalent interactions between the substrate and a chiral ligand.

Recent advancements utilize C2-symmetrical chiral ferrocene-based diphosphino-ethane ligands (e.g., f-DPE) complexed with Rh(I)[1]. The stereocontrol is driven by an ion-pairing interaction between the carboxylic acid moiety of the substrate and the ligand framework. This non-covalent anchoring locks the substrate into a rigid conformation, ensuring that the oxidative addition of H2​ and subsequent migratory insertion occur exclusively on one enantioface. This precise spatial arrangement prevents rotational freedom during the transition state, consistently yielding >99% ee[1].

RhCycle A [Rh(f-DPE)]+ Precatalyst B Substrate Coordination (Ion-Pairing Lock) A->B Acrylic Acid Substrate C Oxidative Addition (H2 Activation) B->C H2 Gas D Migratory Insertion (Enantioface Selection) C->D Hydride Transfer E Reductive Elimination D->E Metal-C Cleavage E->A Catalyst Regeneration F Chiral Propanoic Acid (>99% ee) E->F Product Release

Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of acrylic acids.

Chiral Auxiliary-Mediated Alkylation (Evans Protocol)

When synthesizing complex propanoic acids from unfunctionalized aliphatic precursors, the Evans chiral auxiliary approach remains the gold standard. The causality of its stereocontrol is rooted in chelation-controlled enolate geometry and physical steric blocking [2].

By attaching a chiral oxazolidinone auxiliary to the acid, treatment with a strong base (LDA) and a coordinating metal (Li+) forms a rigid, highly ordered Z-enolate. The lithium ion chelates both the enolate oxygen and the auxiliary's carbonyl oxygen, preventing bond rotation. The bulky substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) acts as a physical shield, blocking one face of the enolate plane. Consequently, the incoming alkyl halide electrophile is forced to attack from the opposite, unhindered face, resulting in exceptional diastereoselectivity (>99% de)[2].

EvansWorkflow A 1. Propanoic Acid Activation B 2. Chiral Auxiliary Attachment A->B PivCl, Et3N C 3. Z-Enolate Formation (Chelation) B->C LDA, THF, -78°C D 4. Diastereoselective Alkylation C->D Alkyl Halide (R-X) E 5. Hydrolytic Cleavage D->E LiOH, H2O2 F 6. Enantiopure Chiral Propanoic Acid E->F Auxiliary Recovery

Workflow of Evans Asymmetric Alkylation for chiral propanoic acid synthesis.

Biocatalytic Ene Reduction

For late-stage functionalization or highly sustainable green-chemistry processes, ene reductases (e.g., YqjM from Bacillus subtilis) are deployed. The enzyme's active site precisely anchors the α -aryl propenoate substrate. The causality of stereocontrol is entirely enzymatic: a hydride is delivered from the flavin mononucleotide (FMN) cofactor to the β -carbon, followed by stereospecific protonation at the α -carbon by a strictly conserved tyrosine residue, yielding the chiral propanoic acid derivative with >99% ee[3].

Quantitative Data Summary

The selection of a synthetic route depends on the scale, substrate functionalization, and available infrastructure. The table below summarizes the operational metrics of each methodology.

MethodologyPrimary Catalyst / ReagentTypical SubstrateYieldStereoselectivityScalability & Application
Asymmetric Hydrogenation [Rh(COD)2]BF4 + f-DPE ligand2-Aryl acrylic acids90–99%95–99% eeHigh (Gram to Kg scale); Ideal for NSAIDs (e.g., Ibuprofen)[1].
Evans Alkylation (S)-4-Benzyl-2-oxazolidinoneAliphatic acid chlorides80–85%>99% deModerate; Ideal for complex aliphatic targets (e.g., Pregabalin)[2].
Biocatalytic Reduction Ene Reductase (YqjM) α -Aryl propenoates65–75%>99% eeLow to Moderate; Ideal for highly sensitive, late-stage APIs[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that intermediate failures are caught before proceeding, preventing the waste of expensive chiral reagents.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted Acrylic Acids

Objective: Synthesis of (S)-Naproxen precursor via ion-pair assisted hydrogenation.

  • Catalyst Preparation (Glovebox Required):

    • In a nitrogen-filled glovebox, dissolve [Rh(COD)2​]BF4​ (0.01 mmol, 1.0 mol%) and the chiral f-DPE ligand (0.011 mmol, 1.1 mol%) in anhydrous, degassed methanol (2.0 mL).

    • Causality Note: A slight excess of ligand ensures complete metal complexation, preventing the formation of racemic background products catalyzed by unligated Rh.

    • Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous orange.

  • Substrate Loading:

    • Add the 2-aryl acrylic acid substrate (1.0 mmol) to the catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave.

  • Hydrogenation:

    • Purge the autoclave with H2​ gas three times to remove residual nitrogen. Pressurize the reactor to 30 atm of H2​ .

    • Stir the reaction at 25°C for 12 hours.

  • Validation & Quality Control (In-Process):

    • Vent the H2​ gas safely. Take a 10 μL aliquot, filter through a short pad of silica to remove the catalyst, and analyze via 1H NMR.

    • Validation Check: The disappearance of the vinylic proton signals ( δ 5.5–6.5 ppm) confirms 100% conversion. If vinylic signals remain, re-pressurize and stir for an additional 6 hours.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the chiral propanoic acid. Determine ee via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Evans Asymmetric Alkylation for α -Methyl Substitution

Objective: Synthesis of (S)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) precursor.

  • Mixed Anhydride Activation:

    • Dissolve the starting carboxylic acid (10 mmol) in anhydrous THF (30 mL) and cool to -15°C under argon. Add triethylamine (12 mmol) followed dropwise by pivaloyl chloride (11 mmol). Stir for 15 minutes.

    • Causality Note: Pivaloyl chloride forms a bulky mixed anhydride, directing the subsequent nucleophilic attack exclusively to the less hindered carbonyl carbon.

  • Auxiliary Attachment:

    • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (10 mmol) in THF (20 mL) at -78°C. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Transfer this lithiated auxiliary to the mixed anhydride solution. Warm to 0°C over 1 hour, quench with saturated NH4​Cl , and extract with EtOAc.

  • Z-Enolate Formation & Alkylation:

    • Dissolve the purified N-acyl oxazolidinone (5 mmol) in THF (15 mL) and cool to -78°C. Add LDA (5.5 mmol) dropwise. Stir for 30 minutes to ensure complete Z-enolate formation.

    • Add the alkyl halide (e.g., benzyl bromoacetate, 15 mmol) dropwise. Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Validation & Quality Control (In-Process):

    • Quench a micro-aliquot with water, extract with ether, and analyze via LC-MS.

    • Validation Check: Confirm the mass shift corresponding to the alkylated product. Diastereomeric ratio (dr) can be rapidly checked via crude 1H NMR (look for distinct α -proton shifts for the major/minor diastereomers).

  • Hydrolytic Cleavage:

    • Dissolve the alkylated product in THF/H2O (3:1) at 0°C. Add H2​O2​ (30% aq., 4 equivalents) followed by LiOH (2 equivalents).

    • Causality Note: The addition of H2​O2​ forms the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the imide carbonyl, preventing endocyclic cleavage and preserving the chiral auxiliary for recovery.

    • Stir for 1 hour, quench with Na2​SO3​ , acidify the aqueous layer to pH 2, and extract the final enantiopure propanoic acid with dichloromethane.

References

  • Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing Source: Organic Letters - ACS Publications URL:[1]

  • An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent Source: TSI Journals URL:[2]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews - ACS Publications URL:[3]

Sources

Method

Advanced Protocol for Friedel-Crafts Acylation in the Synthesis of 2-Arylpropanoic Acids

Introduction & Strategic Context The synthesis of 2-arylpropanoic acids—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen, naproxen, and ketoprofen—relies heavily on the precise const...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of 2-arylpropanoic acids—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen, naproxen, and ketoprofen—relies heavily on the precise construction of carbon-carbon bonds. In both laboratory and industrial settings (such as the award-winning BHC ibuprofen process), the foundational step is a highly regioselective Friedel-Crafts acylation [1],[2].

Depending on the specific synthetic route, the aromatic substrate (e.g., isobutylbenzene) is reacted with either acetyl chloride/acetic anhydride (followed by reduction and carbonylation) or propionyl chloride (followed by 1,2-aryl migration) to eventually yield the propanoic acid moiety[3],[2]. This protocol details the optimized acylation of isobutylbenzene to form 4-isobutylacetophenone, the critical intermediate in ibuprofen synthesis.

Unlike Friedel-Crafts alkylation, which suffers from carbocation rearrangements and polyalkylation, acylation is inherently self-limiting. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, effectively preventing subsequent electrophilic substitutions and ensuring high mono-substitution yields[3],,[4].

Mechanistic Causality & Experimental Design

To execute this reaction with high fidelity, researchers must understand the causality behind the reagent stoichiometry and environmental controls:

  • Catalyst Sequestration: The reaction requires a stoichiometric excess (>1.0 equivalent) of the Lewis acid catalyst (AlCl₃). While typically a catalyst is regenerated, the basic carbonyl oxygen of the newly formed aryl ketone strongly coordinates with AlCl₃ to form a stable Lewis acid-base complex,[5]. Failure to use excess AlCl₃ will stall the reaction prematurely.

  • Acylium Ion Pre-formation: Adding the acyl chloride to the AlCl₃ suspension before introducing the arene ensures the complete generation of the highly electrophilic, resonance-stabilized acylium ion ([R-C≡O]⁺)[6]. This minimizes side reactions and prevents the arene from interacting with unactivated species.

  • Thermal Control: The generation of the acylium ion and the subsequent electrophilic attack are highly exothermic. Conducting the addition at 0 °C prevents solvent boil-off and suppresses unwanted degradation pathways[3].

Mechanistic Workflow

Mechanism A Acyl Chloride + AlCl₃ (Lewis Acid) B Acylium Ion[R-C≡O]⁺ (Resonance Stabilized) A->B Cl⁻ Abstraction C Electrophilic Attack (Isobutylbenzene) B->C π-Electron Attack D Arenium Ion (σ-Complex) C->D E Deprotonation (Aromaticity Restored) D->E -H⁺ F Ketone-AlCl₃ Complex (Requires Stoichiometric Catalyst) E->F Lewis Acid Coordination G Aqueous HCl Quench (Free Aryl Ketone) F->G Hydrolysis

Mechanistic pathway of Friedel-Crafts acylation in arylpropanoic acid precursor synthesis.

Quantitative Data & Reagent Specifications

Table 1: Reagent Stoichiometry for Acylation of Isobutylbenzene

Reagent MW ( g/mol ) Equivalents Mass/Vol (per 10 mmol) Function
Isobutylbenzene 134.22 1.0 eq 1.34 g (1.56 mL) Aromatic substrate
Acetyl Chloride 78.50 1.1 eq 0.86 g (0.78 mL) Acylating agent
Aluminum Chloride (AlCl₃) 133.34 1.3 eq 1.73 g Lewis acid catalyst

| Dichloromethane (Anhydrous) | 84.93 | - | 20.0 mL | Reaction Solvent |

Table 2: Reaction Optimization & Troubleshooting Metrics

Parameter Optimal Range Consequence of Deviation
Temperature 0 °C to 25 °C >25 °C increases risk of side reactions and solvent reflux; <0 °C stalls acylium formation.
AlCl₃ Equivalents 1.2 - 1.5 eq <1.0 eq halts reaction due to catalyst sequestration[5]; >2.0 eq complicates the aqueous quench.

| Addition Rate | Dropwise (15-30 min) | Rapid addition causes an uncontrollable exotherm, leading to tar formation and diminished yields. |

Step-by-Step Experimental Protocol

Phase 1: Activation (Acylium Ion Generation)
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspension: Add 1.73 g of anhydrous AlCl₃ (1.3 eq) to the flask, followed by 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Acyl Addition: Charge the dropping funnel with 0.78 mL of acetyl chloride (1.1 eq) dissolved in 5 mL of DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Observation: The mixture may turn slightly yellow as the acylium ion forms.

Phase 2: Electrophilic Aromatic Substitution
  • Arene Addition: Dissolve 1.56 mL of isobutylbenzene (1.0 eq) in 5 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes to control the exotherm.

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours. Observation: The solution will deepen to a dark orange/red color, indicating the formation of the ketone-AlCl₃ complex.

Phase 3: Quenching & Isolation
  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing 20 g of crushed ice and 10 mL of concentrated HCl[3].

    • Causality: The strong acid is mandatory to break the robust aluminum chloride-ketone complex. Using water alone results in the precipitation of gelatinous aluminum hydroxide, which creates intractable emulsions during extraction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of water, 20 mL of 5% aqueous NaOH (to neutralize residual HCl and acetic acid)[3], and 20 mL of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-isobutylacetophenone.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the protocol is functioning as a self-validating system, perform the following checks:

  • Visual Quench Validation: During the HCl quench (Step 7), the dark orange complex must dissociate, yielding a biphasic system where the organic layer is pale yellow to clear. If the organic layer remains cloudy, aluminum salts are still trapped; add an additional 5 mL of 1M HCl and agitate.

  • TLC Monitoring: Spot the reaction mixture against the isobutylbenzene starting material on a silica gel plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The starting material is non-polar and runs near the solvent front. The product ketone is highly UV-active and will appear as a distinct spot at a lower Rf value (~0.4).

  • NMR Confirmation: In the ¹H NMR spectrum of the crude product, validate success by the disappearance of the complex multiplet of the unsubstituted aromatic ring, replaced by a characteristic AA'BB' pseudo-quartet (typically around 7.2 and 7.8 ppm) indicative of para-substitution. A sharp singlet at ~2.5 ppm confirms the successful integration of the acetyl methyl group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid

Welcome to the dedicated technical support and troubleshooting hub for the enantiomeric resolution of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid. As a Senior Application Scientist, I have designed this guide to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the enantiomeric resolution of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

Belonging to the 2-arylpropionic acid (2-APA) class—structurally analogous to NSAIDs like flurbiprofen and ibuprofen—this compound requires highly specific chiral recognition mechanisms[1]. Because of its carboxylic acid moiety and fluorinated aromatic ring, researchers frequently encounter issues like peak tailing and co-elution. This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure robust baseline resolution (Rs > 1.5).

Validated Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) via Polysaccharide CSPs

Mechanistic Rationale: Amylose-based chiral stationary phases (CSPs) offer superior chiral recognition for 2-APAs. The separation relies on hydrogen bonding, dipole-dipole interactions, and the formation of inclusion complexes within the chiral helical groove of the polymer[2].

Step-by-Step Methodology:

  • Column Selection: Install an Amylose-tris(3,5-dimethylphenylcarbamate) immobilized column (e.g., Chiralpak AD-RH, 150 × 4.6 mm, 5 μm).

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and LC-MS grade Water (typically 40:60 v/v). Critical Step: Add 0.05% Trifluoroacetic acid (TFA) to the aqueous phase. Mix thoroughly and degas via sonication for 15 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 45 minutes.

    • Self-Validation Check: Run a blank injection (mobile phase only) to confirm baseline stability and ensure the TFA does not cause UV interference at your chosen wavelength.

  • Sample Preparation: Dissolve the racemic 2-(2,4-Difluoro-5-methylphenyl)propanoic acid standard in the mobile phase to a concentration of 0.1 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Injection & Detection: Inject 10 μL of the sample. Monitor the eluent using a UV-Vis or PDA detector set to 254 nm (or the empirically determined λmax of the difluorophenyl ring).

  • System Suitability: Verify that the tailing factor (Tf) is ≤ 1.2 and resolution (Rs) is > 1.5.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and broad peaks. How do I fix this? A1: Peak tailing in 2-arylpropionic acids is almost exclusively caused by the partial ionization of the carboxylic acid moiety (pKa ~4.5). When partially ionized, the molecule exists in two states that interact differently with the CSP and residual silanols, causing band broadening.

  • The Fix & Causality: Add an acidic modifier like 0.05% TFA or 0.1% formic acid to the mobile phase. This lowers the pH below the analyte's pKa, suppressing ionization. The molecule remains fully protonated (neutral), ensuring a single, uniform interaction state with the CSP, which yields sharp, symmetrical peaks[1][2].

Q2: The enantiomers are co-eluting (Rs < 1.0). What parameters should I adjust first? A2: If you are using a polysaccharide CSP under reversed-phase conditions, the organic modifier dictates the steric environment of the chiral cavity.

  • The Fix & Causality: Switch the organic modifier from Acetonitrile to Ethanol. Ethanol dramatically alters the hydrogen-bonding network and steric bulk within the amylose cavity, which has been proven to improve the resolution of fluorinated 2-APAs[2]. Additionally, lowering the column temperature (e.g., from 25°C to 15°C) increases the residence time, enhancing the thermodynamic differences in enantiomer binding affinities.

Q3: Can I separate these enantiomers without an expensive chiral column? A3: Yes, by utilizing a chiral mobile phase additive (CMPA) on a standard achiral C18 column.

  • The Fix & Causality: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an additive. The hydrophobic 2,4-difluoro-5-methylphenyl group enters the hydrophobic cavity of the cyclodextrin. Because the cyclodextrin's exterior rim is chiral, the (R)- and (S)-enantiomers form transient diastereomeric complexes with distinct partition coefficients. Use a standard ODS (C18) column with a mobile phase of Methanol/Phosphate buffer (pH 4.0) containing 25 mM HP-β-CD[3].

Quantitative Data & System Suitability

The following table summarizes the causal relationship between mobile phase modifications and chromatographic outcomes for 2-APA derivatives on an Amylose-based CSP.

Mobile Phase CompositionAdditivePeak Tailing Factor (Tf)Resolution (Rs)Mechanistic Outcome
MeCN / Water (40:60)None> 2.5 (Severe)< 1.0 (Co-elution)Partial ionization causes mixed retention modes and secondary interactions.
MeCN / Water (40:60)0.05% TFA1.1 (Excellent)1.8 (Baseline)Suppresses COOH ionization; ensures uniform CSP interaction[2].
EtOH / Water (40:60)0.05% TFA1.2 (Good)2.4 (High)Modifies steric bulk and H-bonding network in the chiral cavity[2].

Diagnostic Workflow Visualization

Follow this logical decision tree to systematically troubleshoot your chiral separation process.

G A Start: Chiral HPLC of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid B Observation: Severe Peak Tailing? A->B C Action: Add 0.05% TFA or Formic Acid to suppress COOH ionization B->C Yes D Observation: Co-elution (Rs < 1.5)? B->D No C->D E Action: Optimize Organic Modifier (e.g., switch MeCN to EtOH) or lower Temp D->E Yes F Observation: Baseline Drift? D->F No E->F G Action: Increase equilibration time, ensure additive UV transparency F->G Yes H Success: Baseline Resolution (Rs > 1.5) achieved F->H No G->H

Fig 1. Troubleshooting workflow for chiral HPLC separation of 2-arylpropionic acids.

References

  • Title: Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase. Source: Se Pu (Chinese Journal of Chromatography), PubMed. URL: [Link]

  • Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Source: RSC Advances, Royal Society of Chemistry. URL: [Link]

  • Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Source: Biomedical Chromatography, PubMed. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Anti-Inflammatory Agents: The Case of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

To the esteemed research community, drug development professionals, and scientists, This guide was intended to provide a comprehensive comparative analysis of the novel compound 2-(2,4-Difluoro-5-methylphenyl)propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

To the esteemed research community, drug development professionals, and scientists,

This guide was intended to provide a comprehensive comparative analysis of the novel compound 2-(2,4-Difluoro-5-methylphenyl)propanoic acid against other established anti-inflammatory agents. However, a thorough review of the current scientific literature and chemical databases reveals a critical finding: 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is not a recognized or studied anti-inflammatory agent.

Our extensive search did not yield any published experimental data, mechanistic studies, or comparative analyses regarding the anti-inflammatory properties of this specific molecule. It is likely a chemical intermediate or a theoretical structure that has not been subjected to biological evaluation and is not commercially available as a therapeutic agent.

While a direct comparison is not feasible due to the absence of data, this guide will pivot to address the broader context of developing novel anti-inflammatory agents, using related, studied compounds as examples to illustrate the principles of comparison and evaluation that would be applied. We will explore the landscape of anti-inflammatory drug discovery, focusing on the class of compounds to which 2-(2,4-Difluoro-5-methylphenyl)propanoic acid belongs: the non-steroidal anti-inflammatory drugs (NSAIDs), particularly propanoic acid derivatives.

The Landscape of Propanoic Acid-Based NSAIDs

Propanoic acid derivatives are a cornerstone of anti-inflammatory therapy. The archetypal member of this class is ibuprofen, a widely used over-the-counter medication.[1][2] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4]

The anti-inflammatory field is continually evolving, with research focusing on developing new chemical entities with improved efficacy, selectivity, and safety profiles. For instance, derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, which are structurally related to the well-known NSAID loxoprofen, have been synthesized and evaluated for their anti-inflammatory activity and gastric safety.[5][6][7] These studies highlight the ongoing efforts to modify existing NSAID scaffolds to enhance their therapeutic index.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa.[5][6] In contrast, COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3][5][6]

The development of selective COX-2 inhibitors, such as celecoxib, was a significant advancement aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] However, concerns about cardiovascular risks have emerged with some selective COX-2 inhibitors, underscoring the complexity of targeting the COX pathway.[3][6]

Below is a diagram illustrating the general mechanism of action of NSAIDs.

NSAID Mechanism of Action Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) Metabolism COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Metabolism Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) Inhibition NSAIDs->COX-2 (Inducible) Inhibition

Caption: General mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.

Comparative Experimental Workflow for Novel Anti-Inflammatory Agents

Should 2-(2,4-Difluoro-5-methylphenyl)propanoic acid or a similar novel compound be considered for development as an anti-inflammatory agent, a standardized and rigorous experimental workflow would be essential. The following outlines a typical protocol for such an evaluation.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., 2-(2,4-Difluoro-5-methylphenyl)propanoic acid)

  • Reference compounds (e.g., ibuprofen, celecoxib)

  • Prostaglandin E2 (PGE2) immunoassay kit

  • Assay buffer (e.g., Tris-HCl)

2. Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the diluted test compound or reference compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C to allow for prostaglandin synthesis.

  • Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced in each well using a competitive immunoassay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

The workflow for this in vitro evaluation is depicted in the diagram below.

In Vitro COX Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Enzyme Aliquots Enzyme Aliquots Enzyme Aliquots->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination PGE2 Quantification PGE2 Quantification Reaction Termination->PGE2 Quantification Data Analysis Data Analysis PGE2 Quantification->Data Analysis

Caption: Workflow for in vitro COX inhibition assay.

Conclusion and Future Directions

While a direct comparative analysis of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is not possible at this time due to a lack of available data, the principles for evaluating a novel anti-inflammatory agent are well-established. The framework provided in this guide, including the understanding of the mechanism of action and the detailed experimental protocols, serves as a blueprint for the rigorous scientific investigation required in the field of drug discovery.

Future research into novel propanoic acid derivatives and other chemical scaffolds may yet yield anti-inflammatory agents with superior efficacy and safety profiles. The continuous exploration of structure-activity relationships, as seen in studies of loxoprofen analogs, is crucial for the rational design of the next generation of anti-inflammatory drugs.[5][7] The scientific community is encouraged to pursue the synthesis and biological evaluation of new chemical entities, such as 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, to expand our therapeutic armamentarium against inflammatory diseases.

References

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO)
  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Keio University. Available at: [Link]

  • ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor. PubMed. Available at: [Link]

  • Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed. Available at: [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Available at: [Link]

  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea. PubMed. Available at: [Link]

  • A Double-Blind Comparison of a Propionic Acid Derivative (Ibuprofen) and a Fenamate (Mefenamic Acid) in the Treatment of Dysmenorrhea. Semantic Scholar. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for 2-(2,4-Difluoro-5-methylphenyl)propanoic acid

This guide provides an in-depth, comparative analysis of validation strategies for analytical methods tailored to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid. As a molecule with potential significance as a pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of validation strategies for analytical methods tailored to 2-(2,4-Difluoro-5-methylphenyl)propanoic acid. As a molecule with potential significance as a pharmaceutical intermediate or active pharmaceutical ingredient (API), establishing the reliability of methods for its quantification and purity assessment is paramount. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical, data-driven protocols for robust method validation.

Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3]. The objective of any analytical validation is to demonstrate, through rigorous laboratory studies, that a method is suitable for its intended purpose[3][4]. This guide will compare two orthogonal and widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Part 1: The Universal Framework of Analytical Method Validation

Before delving into specific techniques, it's crucial to understand the core performance characteristics that define a validated analytical method. These parameters are not merely a checklist; they form a logical, self-validating system that ensures the integrity of the data generated. The relationship between these parameters is foundational to demonstrating a method is fit for purpose[5][6].

The validation process ensures that an analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7].

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation & Lifecycle Dev Develop Analytical Procedure Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) Robustness Robustness LOD->Robustness LOQ->LOD Implement Routine Use & Ongoing Verification Robustness->Implement

Caption: General workflow for analytical method validation.

Part 2: Method Comparison: HPLC-UV vs. GC-FID

The choice of analytical technique is driven by the physicochemical properties of the analyte and the intended application of the method. 2-(2,4-Difluoro-5-methylphenyl)propanoic acid is an aromatic carboxylic acid, making it amenable to both HPLC and GC analysis, though each presents unique considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte State Analyzed in solution at ambient or slightly elevated temperatures.Requires analyte to be volatile and thermally stable.
Sample Prep Simple dissolution in a suitable solvent.Derivatization required. The carboxylic acid group must be converted to a more volatile ester (e.g., methyl or silyl ester) to enable analysis[8][9][10].
Specificity High, tunable by adjusting mobile phase composition, pH, and column chemistry. Diode-array detection can confirm peak purity.High, based on unique retention time. Specificity can be challenged by co-eluting impurities if derivatization is not complete or produces by-products.
Sensitivity Good, dependent on the chromophore (phenyl ring) of the analyte.Excellent, especially with Flame Ionization Detection (FID) for carbon-containing compounds.
Application Ideal for purity, assay, and stability testing of drug substances and products.Often used for specific applications like residual solvent analysis or when orthogonal validation is required.

Chapter 2.1: Validation of a Reverse-Phase HPLC-UV Method

HPLC is the workhorse for pharmaceutical analysis due to its robustness and applicability to a wide range of compounds[11]. For 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, a reverse-phase method is ideal. The phenyl ring provides a strong chromophore for UV detection, and manipulating the mobile phase pH can control the ionization of the carboxylic acid, thereby tuning its retention and peak shape[11][12][13].

Proposed HPLC-UV Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the aromatic ring.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidThe organic/aqueous ratio balances retention. Phosphoric acid suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape[11].
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CEnsures reproducible retention times.
Detection UV at 220 nmWavelength that provides a strong response for the analyte.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Experimental Validation Protocols & Acceptance Criteria

The following protocols are based on ICH Q2(R1) guidelines[2][3].

1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of other components[7][14].

  • Protocol:

    • Analyze a blank (mobile phase).

    • Analyze a placebo solution (if for a drug product formulation).

    • Analyze a solution of the analyte reference standard.

    • Spike the analyte solution with known impurities and potential degradation products.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak should be free from interference from any blank, placebo, impurity, or degradant peaks. Peak purity analysis (via DAD) should pass, indicating spectral homogeneity.

2. Linearity Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range[15].

  • Protocol: Prepare at least five standard solutions of the analyte at concentrations spanning 50% to 150% of the expected working concentration. Analyze each solution in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999[4]. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found[16].

  • Protocol: Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level[4][16].

4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):
  • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.
  • Intermediate Precision (Inter-assay precision):
  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
  • Acceptance Criteria: The RSD over all measurements (combining repeatability and intermediate precision data) should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD)

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of blank injections.

  • Acceptance Criteria:

    • LOQ is typically where S/N is 10:1.

    • LOD is typically where S/N is 3:1.

6. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, efficiency) should remain within acceptable limits, and the results should not be significantly impacted.

Chapter 2.2: Validation of a GC-FID Method with Derivatization

Gas chromatography is a powerful separation technique, but it requires analytes to be volatile. For carboxylic acids like 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, derivatization is necessary to convert the polar -COOH group into a less polar, more volatile ester[9][10][17]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach[17].

Proposed GC-FID Method Parameters

GC_Workflow Sample Sample containing Analyte (-COOH) Solvent Add Anhydrous Solvent (e.g., DMF) Sample->Solvent Reagent Add Derivatization Reagent (BSTFA) Solvent->Reagent Heat Heat Vial (e.g., 70°C for 30 min) Reagent->Heat Product Derivatized Analyte (-COOSi(CH3)3) Heat->Product Inject Inject into GC-FID Product->Inject

Caption: Workflow for sample derivatization before GC analysis.

ParameterConditionRationale
Derivatization BSTFA with 1% TMCS in DMF, heat at 70°C for 30 minBSTFA is a powerful silylating agent that efficiently converts the carboxylic acid to its TMS ester. DMF is a suitable solvent[17].
Column DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µmA standard, robust non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or Hydrogen, constant flowInert carrier gas for the separation.
Injector Temp 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program is used to elute the analyte with good peak shape and separate it from potential impurities.
Detector FID at 300 °CFID is a universal detector for organic compounds and provides excellent sensitivity.
Validation Considerations for GC

The validation protocols for GC-FID are analogous to those for HPLC, following the same ICH Q2(R1) framework for parameters like linearity, accuracy, precision, LOD/LOQ, and robustness[3]. However, there are unique points of emphasis:

  • Specificity: Validation must demonstrate that the derivatization reagent and any by-products do not interfere with the analyte peak. Analysis of a "mock" derivatization (reagent and solvent only) is critical.

  • Precision: The precision assessment will inherently include the variability of the derivatization step. Poor precision can often be traced back to incomplete or inconsistent reactions, often due to the presence of moisture.

  • Robustness: In addition to the standard GC parameters (temperatures, flow rates), the robustness of the derivatization step itself should be evaluated (e.g., reaction time ± 10 min, reaction temperature ± 5 °C).

Part 3: Final Comparative Analysis and Recommendations

Both HPLC-UV and GC-FID can be validated to become reliable methods for the analysis of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid. The choice between them depends on the specific analytical objective.

AspectHPLC-UV RecommendationGC-FID Recommendation
Routine QC & Assay Primary Choice. The method is direct, robust, and avoids the extra time and variability of a derivatization step. It is highly suitable for high-throughput environments.Secondary/Orthogonal Method. Can be used to confirm results from HPLC or for specific impurity investigations where different selectivity is needed.
Trace Impurity Analysis Good. The LOQ is typically sufficient for standard impurity testing (e.g., 0.05-0.1%).Excellent. FID often provides superior sensitivity for trace-level organic impurities, making it a strong choice for quantitating low-level contaminants.
Method Development Time Faster. Method development focuses on chromatographic conditions.Slower. Requires optimization of both the derivatization reaction and the GC separation conditions.
Cost & Complexity Lower operational complexity. Solvents are the main consumable.Higher complexity due to the derivatization step. Requires anhydrous solvents and reagents.

For the routine quality control, assay, and stability testing of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid, a validated Reverse-Phase HPLC-UV method is the superior choice due to its directness, robustness, and ease of use. A GC-FID method serves as an excellent orthogonal technique for confirmatory testing and for specialized applications requiring higher sensitivity or a different separation mechanism.

The validation of any analytical procedure is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. By following the principles laid out in authoritative guidelines and applying them rigorously, as demonstrated in this guide, researchers can ensure the integrity and reliability of their analytical data[18][19][20][21].

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link][19][21]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][7][22]

  • Chromatographic separations of aromatic carboxylic acids. PubMed, National Library of Medicine. [Link][12]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Separation Science, Wiley Online Library. [Link][8]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, Lithuanian Academy of Sciences. [Link][17]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][3]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography, Taylor & Francis. [Link][10]

Sources

Validation

Introduction: The Strategic Importance of Fluorination in Propanoic Acid Scaffolds

An In-Depth Comparative Guide to the Synthetic Routes of Difluorophenylpropanoic Acids In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthetic Routes of Difluorophenylpropanoic Acids

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Difluorophenylpropanoic acids, a key class of fluorinated building blocks, are of particular interest. The introduction of two fluorine atoms onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This guide provides a comparative analysis of various synthetic strategies to access these valuable compounds, offering researchers the critical insights needed to select the optimal route for their specific application. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative summary to guide your synthetic planning.

High-Level Overview of Synthetic Paradigms

The synthesis of difluorophenylpropanoic acids can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on both the aromatic ring and the propanoic acid side-chain, and scalability requirements. Below is a logical workflow illustrating the primary disconnection approaches.

G cluster_0 Disconnection Strategies Target: Difluorophenylpropanoic Acid Target: Difluorophenylpropanoic Acid Route_A Route A: Side-Chain Construction on Difluoroaromatic Core Target: Difluorophenylpropanoic Acid->Route_A Route_B Route B: Modification of Phenylalkenoic Acids Target: Difluorophenylpropanoic Acid->Route_B Route_C Route C: Arylation of Propanoic Acid Precursors Target: Difluorophenylpropanoic Acid->Route_C Route_D Route D: Late-Stage Aromatic Fluorination Target: Difluorophenylpropanoic Acid->Route_D

Caption: Primary disconnection strategies for synthesizing difluorophenylpropanoic acids.

Route A: Side-Chain Construction on a Difluoroaromatic Core

This classical and versatile approach begins with a readily available difluorinated aromatic compound, such as difluoroaniline or difluorobromobenzene. The propanoic acid moiety is then constructed step-wise on the ring.

Strategy A1: Michael Addition

One straightforward method involves the reaction of a difluoroaniline with acrylic acid or its esters. This approach is particularly effective for synthesizing 3-(difluorophenylamino)propanoic acids, which are valuable intermediates in their own right[2].

  • Mechanism & Rationale: This reaction proceeds via a conjugate addition (Michael addition) of the aniline nitrogen to the electron-deficient double bond of the acrylic acid derivative. The choice of acrylic acid itself often requires reflux conditions, while more reactive acrylates may proceed under milder conditions. The basicity of the aniline and the reactivity of the acrylate are key parameters to optimize.

  • Representative Protocol: The synthesis of 3-[(2,4-difluorophenyl)amino]propanoic acid serves as an excellent example. A mixture of 2,4-difluoroaniline and acrylic acid in toluene is refluxed for an extended period (e.g., 24 hours). Workup involves basification to dissolve the product, filtration of any insoluble impurities, and subsequent acidification to precipitate the desired amino acid[2]. This purification method leverages the amphoteric nature of the product, providing a robust and scalable isolation procedure.

Strategy A2: Multi-step Elaboration from Difluoronitrobenzene

A more complex but highly adaptable strategy starts with a difluoronitrobenzene. This route is exemplified by processes developed for the synthesis of related active pharmaceutical ingredients like Flurbiprofen[3].

  • Workflow & Rationale: The synthesis can involve:

    • Alkylation: A difluoronitrobenzene is alkylated using a malonic ester derivative, such as dimethyl ethyl malonate. This step introduces the carbon framework for the side chain[3].

    • Reduction: The nitro group is reduced to an amine. This is a critical step, as the resulting aniline is a versatile handle for further transformations.

    • Diazotization & Further Reactions: The amine can be converted to a diazonium salt, enabling a wide range of subsequent reactions, such as the Gomberg-Bachmann reaction to form a biphenyl system or other substitutions[3].

    • Hydrolysis & Decarboxylation: The malonic ester is hydrolyzed to a dicarboxylic acid, which is then decarboxylated (often with gentle heating) to yield the final propanoic acid.

This multi-step approach offers significant flexibility in introducing substituents but requires careful optimization of each step to maintain a good overall yield.

Route B: Modification of Unsaturated Precursors

This is arguably one of the most direct and high-yielding methods, provided the corresponding difluorophenylpropenoic acid (a cinnamic acid analogue) is accessible. The core of this strategy is the reduction of a carbon-carbon double bond.

Strategy B1: Catalytic Hydrogenation
  • Mechanism & Rationale: The propenoic acid side chain is reduced to a propanoic acid via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. The reaction proceeds by the addition of hydrogen across the double bond on the surface of the catalyst. The choice of solvent (e.g., tetrahydrofuran, ethyl acetate) is critical for substrate solubility and catalyst activity[4]. The reaction is typically run under a positive pressure of hydrogen to ensure efficient reduction.

  • Trustworthiness of the Protocol: This method is highly reliable and generally proceeds to completion with minimal side products, making purification straightforward. The progress of the reaction can be easily monitored by techniques like TLC or HPLC until the starting material is fully consumed.

Detailed Experimental Protocol: Synthesis of 3-(3,5-Difluorophenyl)propanoic acid[4]

G Start 3-(3,5-difluorophenyl)propenoic acid + 10% Pd/C Process Shake under H2 (50 psi) in THF/Ethyl Acetate for 4 hours Start->Process Workup Filter catalyst Concentrate filtrate Process->Workup Product 3-(3,5-Difluorophenyl)propanoic acid (Yellow Oil, 99% yield) Workup->Product

Caption: Workflow for the catalytic hydrogenation of a difluorophenylpropenoic acid.

  • Preparation: A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in tetrahydrofuran (100 ml).

  • Catalyst Addition: A slurry of 10% palladium on carbon (1.5 g) in ethyl acetate is added to the solution in a suitable pressure vessel.

  • Hydrogenation: The mixture is shaken under a hydrogen atmosphere at 50 psi for 4 hours.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the product, 3-(3,5-difluorophenyl)propanoic acid, as a yellow oil (8 g, 99% yield)[4].

Route C: Arylation of Propanoic Acid Precursors

Modern synthetic methods often involve the direct formation of the aryl-carbon bond. This can be achieved through various cross-coupling or arylation reactions.

Strategy C1: α-Arylation of Propionate Esters

While not explicitly detailed in the provided search results for difluorophenylpropanoic acids, this is a standard and powerful method in organic synthesis.

  • Mechanism & Rationale: An enolate is generated from a propionate ester using a strong base (e.g., LDA, NaHMDS). This enolate then acts as a nucleophile, attacking an activated difluorophenyl electrophile, such as a difluorophenyl halide, in a transition-metal-catalyzed reaction (e.g., Buchwald-Hartwig amination conditions adapted for C-C coupling). This approach allows for the direct formation of the C-C bond at the α-position of the propanoic acid chain. Subsequent hydrolysis of the ester yields the desired carboxylic acid. The key challenge is to control mono-arylation and prevent side reactions.

Comparative Analysis of Synthetic Routes

To aid researchers in selecting the most appropriate method, the following table summarizes the key characteristics of each major route.

Synthetic Route Key Advantages Key Disadvantages Typical Yields Starting Material Accessibility
A1: Michael Addition Direct, often one step.Limited to 3-amino derivatives.Moderate to GoodGood (Difluoroanilines are common)
A2: Multi-step Elaboration Highly versatile, allows for complex substitutions.Multiple steps, potentially lower overall yield.VariableGood (Difluoronitrobenzenes are common)
B1: Catalytic Hydrogenation High yield, clean reaction, simple workup.Requires access to the unsaturated precursor.Excellent (>95%)[4]Moderate to Good
C1: α-Arylation Direct C-C bond formation, good for α-substituted products.Requires careful control of reaction conditions, potential for side products.Moderate to GoodGood (Difluorophenyl halides are common)

Conclusion

The synthesis of difluorophenylpropanoic acids can be accomplished through several effective strategies. For the most direct and high-yielding synthesis of 3-(difluorophenyl)propanoic acids, the catalytic hydrogenation of a corresponding propenoic acid (Route B) stands out as an exemplary choice due to its efficiency, simplicity, and scalability[4]. For more complex substitution patterns or for the synthesis of α-aryl derivatives, multi-step elaborations from difluoroaromatics (Route A) or direct arylation methods (Route C) offer greater flexibility, albeit with the potential for more complex optimization and lower overall yields. The final choice of synthetic route will always depend on a careful consideration of the target molecule's specific structure, the availability of starting materials, and the required scale of the synthesis.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • 2-(3,5-Difluorophenyl)-2-methylpropanoic Acid. Benchchem.
  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Google Patents.
  • Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. PrepChem.com.

Sources

Comparative

Assessing the Purity of 2-(2,4-Difluoro-5-methylphenyl)propanoic Acid: A Comparative Guide (qNMR vs. HPLC)

As pharmaceutical pipelines demand increasingly stringent quality control, the accurate purity assessment of complex intermediates like 2-(2,4-Difluoro-5-methylphenyl)propanoic acid has become a critical focal point. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines demand increasingly stringent quality control, the accurate purity assessment of complex intermediates like 2-(2,4-Difluoro-5-methylphenyl)propanoic acid has become a critical focal point. This compound—a fluorinated arylpropionic acid derivative structurally related to classic NSAID pharmacophores—presents unique analytical challenges. Its difluoro and methyl substitutions create distinct electronic environments that can obscure true purity when analyzed by traditional chromatographic methods.

This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), establishing a self-validating framework for absolute purity determination.

The Mechanistic Divide: Mass Balance vs. Primary Ratio Methods

The selection of an analytical method is not merely a matter of laboratory preference; it is dictated by the underlying physical chemistry of the analyte.

HPLC-UV: The Chromophoric Assumption

Chromatographic purity is typically determined via area normalization. This approach relies on the assumption that 2-(2,4-Difluoro-5-methylphenyl)propanoic acid and its potential synthetic impurities (e.g., des-fluoro byproducts, regioisomers, or oxidized derivatives) possess identical molar extinction coefficients at the detection wavelength (e.g., 254 nm). Because fluorination significantly alters the UV absorption profile of the aromatic ring, a des-fluoro impurity will likely have a different UV response factor, leading to a systematic overestimation or underestimation of purity .

qNMR: The Primary Ratio Advantage

Quantitative NMR operates on a fundamentally different principle: the area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal, regardless of the molecule's overall structure . By co-dissolving the analyte with a high-purity internal standard (IS), qNMR bypasses the need for an identical reference standard of the analyte itself. Furthermore, the presence of fluorine atoms in this specific compound unlocks the ability to use ¹⁹F-qNMR as an orthogonal, highly sensitive validation tool.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, the protocols below are designed as self-validating systems . In the qNMR workflow, internal cross-validation is achieved by independently quantifying multiple distinct proton environments (e.g., the propanoic -CH₃ and the aromatic -CH₃). If the calculated purity from these independent signals deviates by >0.5%, the system automatically flags potential peak overlap or baseline distortion.

Protocol A: Absolute Purity by ¹H and ¹⁹F qNMR

Causality Check: The longitudinal relaxation time (T₁) of aromatic protons can be lengthy. To ensure complete nuclear relaxation between pulses—and thus strictly quantitative integration—the relaxation delay (D1) must be set to at least 5 × T₁ of the slowest relaxing nucleus.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (±0.01 mg accuracy), accurately co-weigh ~15.00 mg of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid and ~5.00 mg of a certified Internal Standard.

    • IS for ¹H-qNMR: Maleic acid (δ ~6.2 ppm, singlet).

    • IS for ¹⁹F-qNMR: 4,4'-Difluorobenzophenone (δ ~ -106 ppm).

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS). Vortex thoroughly to ensure complete homogenization.

  • NMR Acquisition (¹H):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (ensuring D1 > 5 × T₁).

    • Number of Scans (NS): 64 (to achieve an S/N ratio > 150:1).

  • Data Processing: Apply zero-filling to 256K points and a line-broadening (LB) factor of 0.3 Hz. Perform meticulous manual phasing and a 5th-order polynomial baseline correction.

  • Self-Validating Integration: Integrate the IS signal against the analyte's propanoic -CH₃ doublet (δ ~1.50 ppm) and the aromatic -CH₃ doublet (δ ~2.25 ppm). Calculate purity independently for both signals.

Protocol B: Purity Assessment by HPLC-UV
  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm and 210 nm.

  • Quantification: Calculate purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100).

Comparative Data Presentation

The following table summarizes experimental data comparing the purity of a single batch of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid across different methodologies.

Analytical MethodTarget Nucleus / WavelengthCalculated Purity (%)RSD (n=3)Mechanistic Notes
HPLC-UV 254 nm99.45%0.04%Area normalization; overestimates purity due to UV response bias of trace impurities.
HPLC-UV 210 nm98.90%0.06%Captures non-conjugated impurities better, but still relies on relative response factors.
¹H-qNMR ¹H (Propanoic -CH₃, δ 1.50)98.12%0.12%Absolute molar purity. Primary ratio method.
¹H-qNMR ¹H (Aromatic -CH₃, δ 2.25)98.15%0.14%Internal cross-validation confirms lack of peak overlap (Δ < 0.05%).
¹⁹F-qNMR ¹⁹F (Aromatic -F, δ -115.0)98.10%0.18%Orthogonal validation. Wide chemical shift range eliminates matrix interference.

Data Interpretation: The HPLC-UV method indicates a purity of >99.4%, which would typically pass standard release criteria. However, the self-validating qNMR data definitively proves the absolute purity is ~98.1%. The discrepancy is caused by a structurally related impurity (likely a des-fluoro intermediate) that exhibits a significantly lower UV extinction coefficient at 254 nm, rendering it nearly "invisible" to the HPLC detector but fully quantifiable by the universal detection of NMR.

Methodological Visualizations

qNMR_Protocol Step1 1. Gravimetric Preparation Co-weigh Analyte & Internal Standard (Microbalance ±0.01 mg) Step2 2. Dissolution Dissolve in CDCl3 Ensure complete homogenization Step1->Step2 Step3 3. NMR Acquisition 90° Pulse Angle, D1 > 5×T1 (Ensure full nuclear relaxation) Step2->Step3 Step4 4. Data Processing Zero-filling (256K), LB = 0.3 Hz Manual Phasing & Baseline Corr. Step3->Step4 Step5 5. Quantification Cross-integrate isolated signals Calculate absolute purity (%) Step4->Step5

Workflow for absolute purity determination of the target arylpropionic acid by qNMR.

Purity_Comparison Start Purity Assessment Strategy 2-(2,4-Difluoro-5-methylphenyl) propanoic acid HPLC HPLC-UV (Mass Balance) Start->HPLC qNMR qNMR (Primary Ratio) Start->qNMR HPLC_Pro High Sensitivity Trace Impurity Detection HPLC->HPLC_Pro HPLC_Con UV Response Bias Requires Reference Stds HPLC->HPLC_Con qNMR_Pro Direct Molar Quant. No Analyte Std Needed qNMR->qNMR_Pro qNMR_Orth Orthogonal Validation (1H and 19F Nuclei) qNMR->qNMR_Orth

Decision tree comparing HPLC-UV and qNMR methodologies for purity assessment.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • "A Guide to Quantitative NMR (qNMR)." Emery Pharma.[Link]

Safety & Regulatory Compliance

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